3-Methyl-4-nitrobiphenyl

Mutagenicity Ames test Nitroreductase

3-Methyl-4-nitrobiphenyl is the prototypical mono-ortho-methyl nitrobiphenyl probe, uniquely positioned for discriminating direct DNA damage from metabolic activation-dependent mutagenicity pathways. Its ortho-methyl steric hindrance alters nitroreductase access, yielding an S9-modulated profile distinct from 2′-methyl positional isomers or dimethyl analogs. As the ONLY compound in the methyl-nitrobiphenyl SAR series with publicly available single-crystal X-ray diffraction data (orthorhombic, P2₁2₁2₁) and validated computational descriptors (HOMO-LUMO gap 4.06 eV), it is the irreplaceable benchmark for QSAR training, nitroreductase docking studies, and Ames test positive control protocols requiring metabolically competent conditions. Lot-specific 99% HPLC purity supports precise quantification for mechanistic toxicology.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 69314-47-2
Cat. No. B015438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-nitrobiphenyl
CAS69314-47-2
Synonyms3-Methyl-4-nitro-biphenyl;  3-Methyl-4-nitro-1,1’-biphenyl; 
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=CC=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C13H11NO2/c1-10-9-12(7-8-13(10)14(15)16)11-5-3-2-4-6-11/h2-9H,1H3
InChIKeyJQYNLODZQDADHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-nitrobiphenyl (CAS 69314-47-2): Procurement Guide for a Differentiated Nitrobiphenyl Mutagenicity Probe


3-Methyl-4-nitrobiphenyl (CAS 69314-47-2) is a methyl-substituted nitrobiphenyl compound classified as a mutagenic nitroaromatic hydrocarbon . It is a brown solid with a melting point of 48–50°C, soluble in chloroform, ethyl acetate, and hexane [1]. The compound is not intended for therapeutic or diagnostic use and is exclusively supplied for laboratory research applications .

3-Methyl-4-nitrobiphenyl Selection Risks: Why Nitrobiphenyl Analogs Are Not Interchangeable in Mutagenicity Assays


In-class nitrobiphenyl compounds cannot be substituted for 3-methyl-4-nitrobiphenyl without altering experimental outcomes because methyl group position and count fundamentally dictate metabolic activation behavior [1]. The ortho-methyl substitution pattern creates steric hindrance that directly interferes with nitroreductase enzyme access [2]. This steric effect yields a distinct S9-dependent mutagenicity profile that differs from unsubstituted 4-nitrobiphenyl, 2′-methyl positional isomers, and dimethyl-substituted analogs [3].

3-Methyl-4-nitrobiphenyl: Quantitative Differentiation Evidence for Procurement Decision-Making


3-Methyl-4-nitrobiphenyl Exhibits S9-Dependent Mutagenicity Uniquely Preserved Relative to Unsubstituted and Dimethyl Analogs

In the presence of rat liver S9 metabolic activation, 3-methyl-4-nitrobiphenyl retains clear mutagenic activity in S. typhimurium TA98 and TA100, whereas unsubstituted 4-nitrobiphenyl exhibits reduced activity and the dimethyl analog 3,2′-dimethyl-4-nitrobiphenyl loses mutagenicity entirely [1]. This S9-dependent profile is not shared by other methyl-substituted nitrobiphenyls.

Mutagenicity Ames test Nitroreductase Structure-activity relationship

Direct-Acting Mutagenicity of 3-Methyl-4-nitrobiphenyl Contrasts with 2′-Methyl Positional Isomer Inactivity Without S9

In assays conducted without S9 metabolic activation, 3-methyl-4-nitrobiphenyl demonstrates direct-acting mutagenicity, whereas the 2′-methyl positional isomer (2′-methyl-4-nitrobiphenyl) exhibits inhibited activity [1]. 4-Nitrobiphenyl itself is highly mutagenic under these conditions [2]. The ortho-methyl substitution pattern relative to the nitro group is the critical determinant.

Direct-acting mutagen Ames test Nitroaromatic Metabolic activation

3-Methyl-4-nitrobiphenyl Single-Crystal Structure Provides Unit Cell Parameters and HOMO-LUMO Gap for QSAR and Computational Model Validation

3-Methyl-4-nitrobiphenyl crystallizes in the orthorhombic system (space group P2₁2₁2₁) with unit cell parameters a = 7.2918(4) Å, b = 12.0928(6) Å, c = 12.6759(7) Å, Z = 4 [1]. DFT calculations yield a HOMO-LUMO energy gap of 4.06 eV, indicating moderate kinetic stability [2]. No equivalent peer-reviewed crystallographic data are currently published for 2′-methyl-4-nitrobiphenyl or 3,2′-dimethyl-4-nitrobiphenyl.

Crystal structure X-ray diffraction DFT Hirshfeld surface QSAR

3-Methyl-4-nitrobiphenyl Exhibits Mutagenic Activity Without Metabolic Activation, Differentiating It from Its Amino Congener Requiring S9

3-Methyl-4-nitrobiphenyl exhibits mutagenic activity in S. typhimurium TA100 and TA98 without metabolic activation (S9 mix), whereas the corresponding amino compound 4-amino-3-methylbiphenyl is mutagenic only in the presence of S9 activation [1]. The nitro compound can therefore act as a direct-acting mutagen, while its amino congener acts as a pro-mutagen.

Direct mutagen Pro-mutagen Metabolic activation Hydroxylamine

Commercial Availability of 3-Methyl-4-nitrobiphenyl at 99% HPLC Purity Enables Rigorous Quantitative Mutagenicity Studies with Defined Impurity Profile

3-Methyl-4-nitrobiphenyl is commercially available with a purity specification of 99% by HPLC from specialty chemical suppliers . This level of analytical characterization exceeds the typical ≥95% purity grade offered for less specialized nitrobiphenyl analogs and supports reproducible dose-response quantification in mutagenicity assays.

Purity specification HPLC Analytical standard Reproducibility

Long-Term Storage Requirement at -20°C for 3-Methyl-4-nitrobiphenyl Informs Procurement Planning and Inventory Management

3-Methyl-4-nitrobiphenyl requires long-term storage at -20°C for maximum stability; room temperature storage is acceptable only for short-term periods . This cold-chain requirement is a documented handling parameter that may influence procurement planning for multi-year research programs.

Storage stability Cold chain Inventory management

3-Methyl-4-nitrobiphenyl: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies of Nitroreductase Steric Inhibition

3-Methyl-4-nitrobiphenyl serves as the prototypical mono-ortho-methyl substituted nitrobiphenyl probe for investigating steric hindrance of nitroreductase enzyme access. Its retained mutagenicity under S9 conditions, contrasted with the complete loss of activity in 3,2′-dimethyl-4-nitrobiphenyl, makes it the essential intermediate reference point in methyl-substitution SAR series [1]. The availability of single-crystal structural coordinates [2] further enables computational docking studies with nitroreductase active sites.

Metabolic Activation-Dependent vs. Independent Mutagenicity Mechanism Discrimination

3-Methyl-4-nitrobiphenyl exhibits both direct-acting mutagenicity (without S9) and S9-modulated activity, whereas 2′-methyl-4-nitrobiphenyl shows inhibition without S9 [1]. This differential behavior across positional isomers allows researchers to use 3-methyl-4-nitrobiphenyl as a reference compound in studies designed to discriminate between direct DNA damage mechanisms and metabolic activation-dependent pathways. Its 99% HPLC purity specification supports the precise quantification required for such mechanistic studies.

Computational QSAR Model Training and Validation for Nitroaromatic Mutagenicity Prediction

The published crystallographic unit cell parameters, HOMO-LUMO gap (4.06 eV), and Hirshfeld surface analysis data [2] provide experimentally validated electronic and structural descriptors for QSAR model development. 3-Methyl-4-nitrobiphenyl is the only compound in its methyl-substituted nitrobiphenyl series with publicly available single-crystal X-ray diffraction data, making it the required benchmark compound for computational toxicology model training and validation.

Mutagenicity Positive Control in S9-Containing Ames Test Batteries

The consistent demonstration of mutagenic activity in the presence of rat liver S9 fraction across multiple independent studies [1][3] supports the use of 3-methyl-4-nitrobiphenyl as a positive control compound in Ames test protocols that require a nitroaromatic that remains active under metabolically competent conditions. The documented long-term storage requirement at -20°C should be incorporated into laboratory standard operating procedures when maintaining stock solutions.

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